molecular formula C19H19N3O2 B7689339 N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide

Cat. No.: B7689339
M. Wt: 321.4 g/mol
InChI Key: IVVVXKKNXNAMCY-UHFFFAOYSA-N
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Description

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and pentanamide groups. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction is carried out at ambient temperature, and the product is obtained in moderate to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The oxadiazole ring can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.

    Phenyl-substituted Oxadiazoles: Compounds with phenyl groups attached to the oxadiazole ring, which may have comparable biological activities.

Uniqueness: N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide is unique due to the presence of both the phenyl and pentanamide groups, which can enhance its solubility, stability, and biological activity compared to other oxadiazole derivatives .

Properties

IUPAC Name

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-3-12-17(23)20-16-11-7-10-15(13-16)19-21-18(22-24-19)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVVXKKNXNAMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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